

# Telacebec anti-tuberculosis drug candidate background

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## Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

Cat. No.: S540788

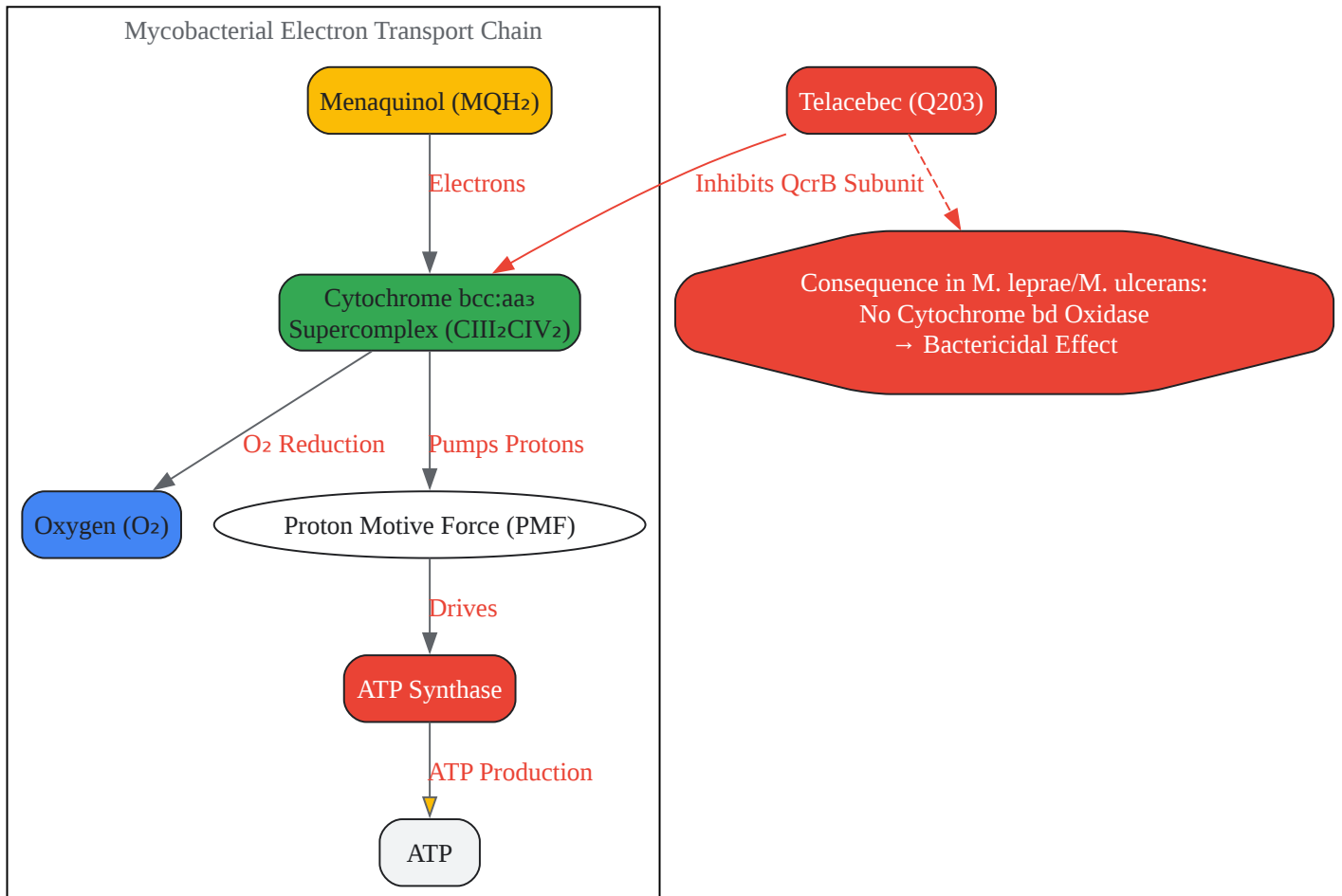
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## Mechanism of Action & Structural Basis

Telacebec (Q203) is a **midazopyridine amide** compound that targets the **cytochrome *bcc* complex** (Complex III) of the mycobacterial electron transport chain (ETC) [1] [2].

- **Target Specificity:** Telacebec specifically inhibits the **QcrB subunit** of the cytochrome *bcc-aa<sub>3</sub>* supercomplex [1]. This supercomplex is essential for oxidative phosphorylation (OXPHOS) and generating the proton motive force required for ATP synthesis in *Mycobacterium tuberculosis* (Mtb) [1].
- **Mechanism Consequences:** By binding to the menaquinol-binding site (Qp site) of QcrB, Telacebec disrupts the electron flow, leading to bacterial energy depletion [1]. Its potency is heightened in pathogens like *M. leprae* and *M. ulcerans* that lack a functional cytochrome *bd* oxidase, an alternative terminal oxidase that can bypass this inhibition in other mycobacteria [3].

The diagram below illustrates the mechanism and consequences of Telacebec binding to its target.



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Diagram 1: Telacebec inhibits the cytochrome bcc complex, disrupting energy production.

## Quantitative Data & Structural Insights

High-resolution cryo-electron microscopy (cryo-EM) structures have elucidated how Telacebec binds to the QcrB subunit.

**Table 1: Key Structural Insights from Cryo-EM Analysis [1]**

Aspect	Detail
Complex Studied	<i>M. tuberculosis</i> cytochrome <i>bcc</i> (alone and in complex)
Resolution	2.67 Å (with Q203/Telacebec)
Binding Site	Quinol-binding (Qp) site of the QcrB subunit
Key Interactions	Hydrogen bonds with side chains of <b>QcrB<sup>Thr313</sup></b> and <b>QcrB<sup>Glu314</sup></b>
Residue Conservation	Residues are conserved across pathogenic mycobacteria, suggesting potential for broad-spectrum drugs

## Preclinical & Clinical Efficacy Evidence

Evidence supports Telacebec's activity against tuberculosis and other mycobacterial infections.

**Table 2: Evidence for Telacebec Efficacy Across Mycobacterial Diseases**

Disease / Model	Model Type	Key Finding	Significance
Tuberculosis (M. tuberculosis)	Phase 2 Clinical Trial (NCT03563599)	Completed Phase 2 trials for TB treatment [1].	Positioned as a promising clinical candidate for TB, including MDR-TB [4].
Buruli Ulcer (M. ulcerans)	Phase 2 Clinical Trial	Phase 2 proof-of-concept study initiated (July 2024); preliminary results expected in 2025 [2].	Potential to cut treatment duration by more than half compared to current dual antibiotic therapy [2].

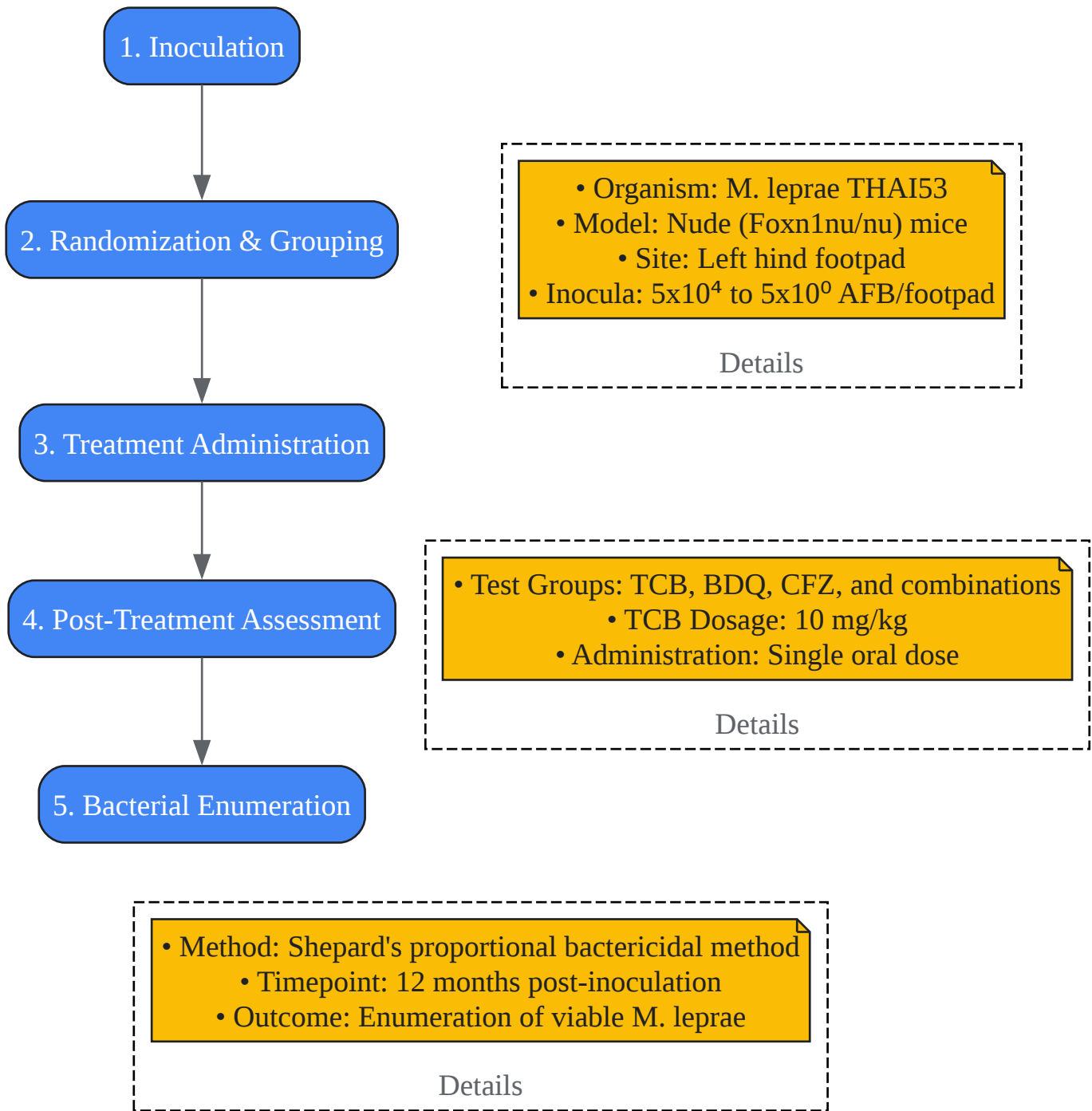
Disease / Model	Model Type	Key Finding	Significance
Leprosy (M. leprae)	Mouse Footpad Model	Telacebec monotherapy showed <b>bactericidal activity comparable to standard Multi-Drug Therapy (MDT)</b> [3].	Highlights potential for new, shorter leprosy regimens; all combinations with other ETC drugs were effective except with clofazimine (CFZ), suggesting antagonism [3].

## Current Status in Development Pipeline

Telacebec is currently in **Phase 2 clinical trials** for tuberculosis [1] [2]. Its development is notable for targeting a pathway (OXPHOS) that is crucial for both replicating and dormant bacilli, supporting its potential use in shorter treatment regimens [4] [1].

## Experimental Protocol: Reference Mouse Footpad Model

The following diagram outlines the key methodological steps from the leprosy study that demonstrated Telacebec's efficacy [3].



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Diagram 2: Key steps from the mouse footpad model used to evaluate Telacebec.

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